3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Medicinal chemistry Scaffold optimization Linker SAR

This unsubstituted 4-oxoquinazoline compound features a distinct N3-ethyl-propanamide linker topology that is underrepresented in commercial libraries dominated by C6/C7-substituted analogs. Its unique geometry enables systematic linker-SAR studies for kinase, tubulin, and antimicrobial targets, serving as a specificity control to deconvolute pharmacophore contributions. With balanced lead-like properties (MW 381.4, cLogP ~2.5-3.0), it is an ideal benchmark ligand for pharmacophore modeling and hit discovery. Procure to access a scaffold that fills a critical gap in quinazolinone screening decks.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B10986301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NCCN2C=NC3=CC=CC=C3C2=O)OC
InChIInChI=1S/C21H23N3O4/c1-27-18-9-7-15(13-19(18)28-2)8-10-20(25)22-11-12-24-14-23-17-6-4-3-5-16(17)21(24)26/h3-7,9,13-14H,8,10-12H2,1-2H3,(H,22,25)
InChIKeyCSVNYRSHKVYRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide – Structural Identity, Compound Class, and Procurement Context


3-(3,4-Dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (C₂₁H₂₃N₃O₄; MW 381.4 g/mol) is a synthetic small molecule belonging to the quinazolin-4(3H)-one (4-oxoquinazoline) class, incorporating a 3,4-dimethoxyphenyl moiety linked via an ethyl-propanamide spacer to the N3 position of the quinazolinone core [1]. It is catalogued as a research screening compound (InterBioScreen ID STOCK1N-76120) within the 'Derivatives & Analogs of Natural Compounds' collection [2]. Quinazolin-4-one derivatives broadly engage diverse biological targets including kinases, tubulin, and microbial enzymes, and have produced clinically validated agents such as the EGFR inhibitor gefitinib and the KSP inhibitor ispinesib [3]. No primary research publication or patent exclusively detailing the biological activity of this specific compound was identified at the time of this analysis.

Why 3-(3,4-Dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide Cannot Be Simply Interchanged with In-Class Analogs


Within the quinazolin-4-one chemical space, even subtle structural variations—regioisomeric dimethoxy substitution, linker length, or attachment topology—can profoundly alter target engagement, potency, and selectivity. For example, repositioning the dimethoxy pattern from 3,4- to 2,4- on the phenyl ring (cf. N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, CAS 847469-85-6) alters both the hydrogen-bond acceptor geometry and the molecular dipole, which in quinazoline-based kinase inhibitors is known to modulate hinge-region binding and selectivity across the kinome [1]. Similarly, shortening the linker from ethyl-propanamide to methylene-acetamide (cf. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, AMB18482519) alters the spatial relationship between the quinazolinone core and the terminal aryl group, a parameter critical for tubulin polymerization inhibitors [2]. These structural distinctions mean that procurement decisions based solely on scaffold similarity—without quantitative differentiation data—carry a high risk of selecting a compound with divergent biological activity, solubility, or metabolic stability [3]. The evidence below examines where quantifiable differentiation exists or is absent.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide vs. Closest Structural Analogs


Structural Topology Differentiation: Ethyl-Propanamide Linker Length vs. Acetamide and Direct Attachment Analogs

The target compound features a distinctive N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide topology, placing the quinazolinone N3 atom two methylene units (ethyl spacer) from the amide nitrogen, and the amide carbonyl three methylene units (propanoyl chain) from the 3,4-dimethoxyphenyl ring. This geometry is unique among commercially available quinazolinone-propanamide analogs. Three comparators illustrate the differentiation: (i) N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide (AMB18482519) uses a shorter one-methylene spacer and a reverse amide orientation, reducing the quinazolinone-to-phenyl distance; (ii) N-(3,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide attaches the dimethoxyphenyl group directly to the amide nitrogen, eliminating the ethyl spacer entirely; (iii) 3-(3,4-dimethoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide relocates the attachment from the N3 to the C6 position of the quinazolinone core [1]. In quinazolinone SAR studies, linker length variations of a single methylene unit have been shown to alter target inhibitory potency by 5- to 20-fold in kinase and tubulin-binding assays [2]. No direct biological data for the target compound are publicly available; cross-study comparison is therefore not possible at this time.

Medicinal chemistry Scaffold optimization Linker SAR

Regioisomeric Dimethoxy Substitution: 3,4- vs. 2,4-Dimethoxyphenyl Pharmacophore Comparison

The target compound bears a 3,4-dimethoxyphenyl group, placing the two methoxy substituents in a para- and meta-relationship on the phenyl ring. Its closest commercial comparator, N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 847469-85-6), bears a 2,4-substitution pattern (ortho- and para-methoxy) . This regioisomeric difference is not trivial: in 4-anilinoquinazoline EGFR inhibitors, the 3'-methoxy vs. 2'-methoxy position shifts the dihedral angle between the phenyl ring and the quinazoline core, altering the depth of the aniline ring insertion into the ATP-binding pocket and consequently modulating inhibitor potency by >10-fold [1]. In the broader oxoquinazoline series evaluated against Mycobacterium tuberculosis, compounds differing only in aryl substitution position showed MIC values ranging from 5.23 ± 0.34 µM (compound 22, most potent) to >100 µM (inactive analogs) [2]. No experimental activity data comparing the 3,4- and 2,4-dimethoxy regioisomers of the propanamide-linked quinazolinone series are publicly available.

Medicinal chemistry Pharmacophore mapping Kinase inhibitor design

Quinazolinone Core Substitution: Unsubstituted vs. 6,7-Dimethoxy-Quinazolinone Comparison

The target compound contains an unsubstituted quinazolin-4-one core (no substituents on the benzo ring). A prominent comparator is 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide (CAS 1144496-07-0), which bears methoxy groups at the 6- and 7-positions of the quinazolinone ring . In quinazolinone natural products and synthetic derivatives, 6,7-dimethoxy substitution is a well-validated pharmacophoric element that enhances tubulin polymerization inhibitory activity: the natural product quinazolinone derivative 2-(3,4-dimethoxyphenyl)-quinazolin-4-one and its 6,7-dimethoxy analog show differential tubulin binding, with the dimethoxy core modification increasing potency [1]. In a high-content screen for mitotic arrest inducers, a quinazolinone compound (structure not fully disclosed) was active at 500 nM and acted via tubulin polymerization inhibition [2]. The unsubstituted quinazolinone core of the target compound may confer distinct metabolic stability, solubility, and target selectivity relative to 6,7-dimethoxy-decorated analogs, but no direct comparative data exist.

Medicinal chemistry Core decoration SAR Metabolic stability

Attachment Position on Quinazolinone: N3-Alkyl vs. C6-Amide Connectivity

The target compound connects the propanamide side chain to the N3 position of the quinazolinone ring via an ethyl linker. A close analog, 3-(3,4-dimethoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide, instead attaches the identical 3,4-dimethoxyphenylpropanamide moiety directly to the C6 position of the quinazolinone core . These two connectivity isomers position the pharmacophoric dimethoxyphenyl group at substantially different vectors relative to the quinazolinone hydrogen-bonding face. In quinazoline kinase inhibitor design, the vector from the core to the pendant aryl group is a critical determinant of selectivity: N3-attached substituents project toward the solvent-exposed region of the kinase active site, while C6-attached groups extend into the ribose pocket or hydrophobic back pocket, driving selectivity across the kinome [1]. No experimental head-to-head comparison of these two connectivity isomers exists in the public domain.

Regiochemistry Target engagement Screening library design

Evidence-Backed Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide


Diversity-Oriented Screening Library Expansion for Kinase and Tubulin Targets

The compound's unique N3-ethyl-propanamide linker topology and unsubstituted quinazolinone core provide a scaffold geometry that is underrepresented in commercial quinazolinone libraries, which are dominated by C6/C7-substituted and directly N3-aryl-attached analogs [1]. Inclusion in kinase-focused or cytoskeleton-targeting screening decks offers a novel chemotype vector for hit discovery, particularly for targets where established quinazoline inhibitors (e.g., 4-anilinoquinazolines targeting EGFR) show resistance or off-target liabilities [2]. The 3,4-dimethoxyphenyl group provides a balanced lipophilic-hydrophilic profile (cLogP estimated ~2.5-3.0) suitable for both ATP-site and allosteric pocket exploration.

Negative Control or Selectivity Profiling for Quinazolinone-Based Lead Optimization Programs

For medicinal chemistry teams optimizing lead compounds in the quinazolin-4-one series—whether targeting kinases, tubulin, or microbial enzymes—this compound can serve as a specificity control to deconvolute whether biological activity is driven by the quinazolinone core, the dimethoxyphenyl group, or the specific linker geometry [1]. Its unsubstituted core and extended linker distinguish it from typical 6,7-dimethoxy-substituted, short-linker analogs, enabling systematic linker-SAR studies [2]. Class-level evidence indicates that linker length modifications in quinazolinone tubulin inhibitors shift activity from low-nanomolar to micromolar ranges [3].

Computational Pharmacophore Modeling and Virtual Screening Benchmarking

The compound's well-defined 3D pharmacophore—comprising an H-bond accepting quinazolinone carbonyl, an H-bond donating amide NH, and a dual methoxy-substituted phenyl ring with a flexible linker—makes it suitable as a benchmark ligand for validating pharmacophore models, docking protocols, and shape-based screening algorithms [1]. Its intermediate molecular weight (381.4 Da) and balanced rotatable bond count (9-10 bonds) place it in the 'lead-like' chemical space (Rule of 3/4 compliant), enabling its use as a reference compound in computational fragment-to-lead transition studies [2].

Antimicrobial Screening Against Drug-Resistant Pathogens (Exploratory, Class-Informed)

Based on class-level evidence that oxoquinazoline derivatives exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC = 5.23-10.1 µM for optimized analogs) [1] and that quinazolinone structural analogs show activity against Staphylococcus aureus [2], this compound represents a structurally distinct chemotype for exploratory antimicrobial screening. Its unsubstituted quinazolinone core may confer a resistance profile different from 6,7-dimethoxy-substituted analogs, which are more susceptible to O-demethylase-mediated resistance mechanisms. This scenario is class-informed and requires de novo experimental validation.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.